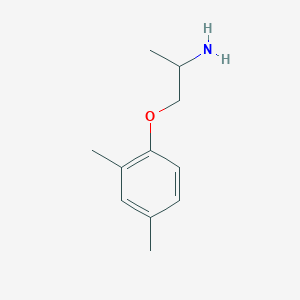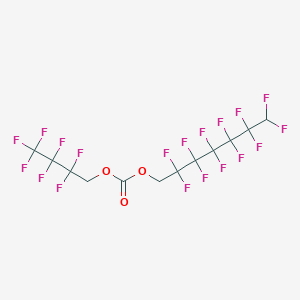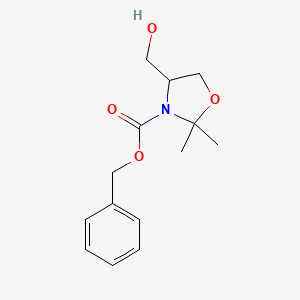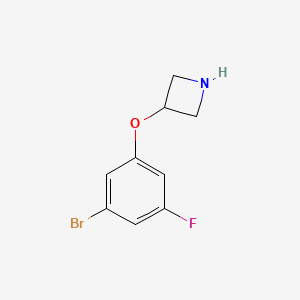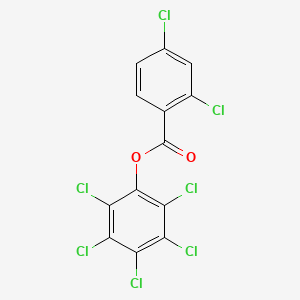
Methyl 4-ethoxy-3-ethynylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethoxy-3-ethynylbenzoate is an organic compound with the molecular formula C11H10O3 It is a derivative of benzoic acid, featuring an ethoxy group and an ethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxy-3-ethynylbenzoate can be synthesized through several methods. One common approach involves the ethynylation of methyl 4-ethoxybenzoate. The reaction typically employs a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where methyl 4-ethoxybenzoate reacts with an ethynylating agent in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-3-ethynylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
Methyl 4-ethoxy-3-ethynylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-ethoxy-3-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Methyl 4-ethoxy-3-ethynylbenzoate can be compared with other similar compounds, such as:
Methyl 4-ethynylbenzoate: Lacks the ethoxy group, which can affect its reactivity and applications.
Methyl 4-ethoxybenzoate: Lacks the ethynyl group, which limits its use in certain synthetic applications.
Ethyl 4-ethoxy-3-ethynylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its combination of ethoxy and ethynyl groups, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-ethoxy-3-ethynylbenzoate |
InChI |
InChI=1S/C12H12O3/c1-4-9-8-10(12(13)14-3)6-7-11(9)15-5-2/h1,6-8H,5H2,2-3H3 |
InChI Key |
XNADCIBVYWBDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



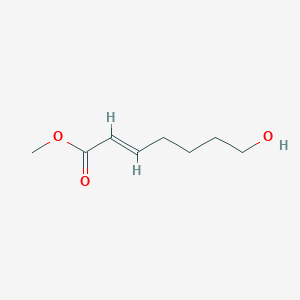

![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)

